(S)-1-(3,4-dichlorophenyl)propan-1-ol
Description
Significance of Chiral Alcohols in Contemporary Organic Synthesis and Life Sciences
Chiral alcohols are organic compounds containing a hydroxyl group attached to a carbon atom that is a stereocenter. fiveable.me These optically active molecules are fundamental in modern organic synthesis and the life sciences due to their role as versatile building blocks for more complex, enantiomerically pure compounds. fiveable.mesigmaaldrich.com The production of single-enantiomer drug intermediates is of increasing importance in the pharmaceutical industry, as chirality is a critical factor in the efficacy and safety of many medications. nih.gov
The synthesis of chiral alcohols can be achieved through various methods, but biocatalysis, using whole microbial cells or isolated enzymes like ketoreductases (KREDs), has become a prominent approach. tandfonline.comnih.gov This method is favored for its high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical processes. magtech.com.cn Biocatalytic reduction of prochiral ketones is a highly effective route to produce enantiopure aryl alcohols, which are crucial intermediates for chiral drugs. tandfonline.commagtech.com.cn These enzymatic processes often rely on coenzymes such as NADH or NADPH as hydrogen donors. tandfonline.com The ability to control the stereochemistry during the synthesis of chiral alcohols is essential for creating molecules with specific three-dimensional arrangements, which is vital in pharmaceuticals, agrochemicals, and materials science. fiveable.me
Overview of Dichlorophenyl-Containing Chemical Structures in Research Contexts
The dichlorophenyl group is a structural motif found in a variety of compounds investigated in chemical and pharmaceutical research. This chemical feature, a benzene (B151609) ring substituted with two chlorine atoms, can significantly influence a molecule's physical, chemical, and biological properties. For instance, compounds containing the 3,4-dichlorophenyl moiety have been explored for their potential therapeutic applications.
Research has shown that dichlorophenyl-containing structures are integral to compounds with potential anti-cancer properties. nih.gov For example, a library of dichlorophenylacrylonitriles was synthesized and evaluated for its cytotoxicity against breast cancer cell lines. nih.gov Furthermore, the dichlorophenyl group is a component of intermediates used in the synthesis of compounds with potential anti-depressant effects, such as 4-(3',4'-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone. google.com The presence of this group is also noted in various other compounds under investigation for their biological activity, highlighting its importance as a scaffold in medicinal chemistry. drugbank.comdrugbank.com
Scope and Academic Research Focus of the Outline for the Chemical Compound
This article focuses exclusively on the chemical compound (S)-1-(3,4-dichlorophenyl)propan-1-ol from an academic research perspective. The content is strictly structured to provide a scientific overview of the compound, beginning with the significance of its chemical class (chiral alcohols) and the dichlorophenyl functional group. The subsequent sections will delve into its synthesis, characterization, and known applications within the research domain, supported by detailed findings and data. The scope is intentionally limited to its chemistry and research applications, excluding any information on dosage, administration, or adverse safety profiles to maintain a clear focus on its role in scientific investigation.
Compound Data
Below are tables detailing the properties of this compound and its related precursor ketone.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 53984-12-6 | biosynth.com |
| Molecular Formula | C₉H₁₀Cl₂O | nih.govbiosynth.com |
| Molecular Weight | 205.08 g/mol | biosynth.com |
| PubChem CID | 25665794 | nih.gov |
Table 2: Properties of 1-(3,4-Dichlorophenyl)propan-1-one
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(3,4-dichlorophenyl)propan-1-one | matrix-fine-chemicals.com |
| CAS Number | 6582-42-9 | matrix-fine-chemicals.combldpharm.com |
| Molecular Formula | C₉H₈Cl₂O | matrix-fine-chemicals.com |
| Molecular Weight | 203.06 g/mol | matrix-fine-chemicals.comoakwoodchemical.com |
| Melting Point | 44-46 °C | oakwoodchemical.com |
| Boiling Point | 136-140 °C at 18 mmHg | oakwoodchemical.com |
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYGECCAJOYJMK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276819 | |
| Record name | (αS)-3,4-Dichloro-α-ethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742107-59-1 | |
| Record name | (αS)-3,4-Dichloro-α-ethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=742107-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-3,4-Dichloro-α-ethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Enantioselective Pathways for S 1 3,4 Dichlorophenyl Propan 1 Ol
Asymmetric Catalytic Synthesis Approaches
The conversion of the prochiral ketone, 1-(3,4-dichlorophenyl)propan-1-one (also known as 3',4'-dichloropropiophenone), into the desired (S)-alcohol is a key strategy. This is typically achieved through asymmetric reduction, where a chiral catalyst influences the stereochemical outcome of the reaction.
Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of ketones. These methods often employ transition metal catalysts, most notably ruthenium (Ru), rhodium (Rh), and iridium (Ir), complexed with chiral ligands.
The Noyori-type catalysts, which consist of a Ru(II) center, a chiral diamine ligand (such as DPEN), and an arene ligand, are particularly effective for the asymmetric transfer hydrogenation of aromatic ketones. mdma.ch The mechanism involves the formation of a ruthenium hydride species that delivers hydrogen to the ketone's carbonyl group in a stereocontrolled manner, dictated by the chirality of the diamine ligand. mdma.ch For the synthesis of (S)-alcohols, the (R,R)-configured diamine ligand is typically used. The reaction is often carried out using a hydrogen source like a formic acid/triethylamine azeotrope or isopropanol (B130326) with a basic activator. mdma.ch While specific data for 3',4'-dichloropropiophenone (B46414) is not extensively tabulated in singular reports, the high efficiency of these catalysts on a wide range of aryl ketones suggests their applicability.
Catalytic hydrogenation using molecular hydrogen (H₂) is another highly efficient method. wikipedia.org Chiral phosphine (B1218219) ligands, such as BINAP, complexed with ruthenium are well-established for this transformation. wikipedia.org The selection of the appropriate enantiomer of the chiral ligand is crucial for directing the stereochemical outcome to the desired (S)-alcohol.
Table 1: Examples of Asymmetric Hydrogenation of Analogous Aryl Ketones This table presents data for the asymmetric reduction of ketones structurally related to 3',4'-dichloropropiophenone, demonstrating the capabilities of various catalytic systems.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| RuCl(S,S)-TsDPEN | Acetophenone | (S)-1-Phenylethanol | >99 | 97 | princeton.edu |
| [Ir(COD)Cl]₂ / (R)-MeOBiPhep / I₂ | 2-Acetylquinoline | (R)-1-(Quinolin-2-yl)ethanol | 95 | 96 | wikipedia.org |
| Rh(acac)(CO)₂ / (S,S)-Ph-BPE | Methyl benzoylformate | (R)-Methyl mandelate | 100 | 82-91 | mdma.ch |
| Ru-XylSunPhos-Daipen | 2-Bromo-4'-chlorophenyl pyridyl ketone | (S)- (2-Bromo-4'-chlorophenyl)pyridylmethanol | N/A | 97.3 | nih.gov |
In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals. For the reduction of ketones, chiral organocatalysts can activate the reducing agent, typically a borane (B79455) source like catecholborane, and direct its delivery to one face of the carbonyl group. Bifunctional catalysts, such as those incorporating a thiourea (B124793) and an amine group, have been shown to be effective. elsevierpure.comnih.gov The thiourea moiety activates the ketone through hydrogen bonding, while the amine group interacts with the borane, creating a chiral environment for the hydride transfer. elsevierpure.com
Transition metal catalysts beyond the classic hydrogenation systems are also employed. Palladium-catalyzed asymmetric transfer hydrogenation, using a proton source from alcohols activated by diboron (B99234) reagents, represents a novel strategy for the reduction of ketones. dicp.ac.cn This method offers an alternative pathway for generating chiral palladium hydride species capable of enantioselective reduction. dicp.ac.cn Iridium catalysts, often used for the hydrogenation of challenging substrates like unfunctionalized olefins, have also been developed for the highly enantioselective reduction of ketones. wikipedia.org
Biocatalytic and Chemoenzymatic Syntheses of the Chemical Compound
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, either in isolated form or within whole microbial cells, can perform stereoselective transformations under mild conditions.
Kinetic resolution is a widely used chemoenzymatic method to separate a racemic mixture of alcohols. This technique relies on an enzyme, typically a lipase (B570770), that selectively catalyzes the acylation of one enantiomer of the alcohol at a much faster rate than the other. When the reaction is stopped at approximately 50% conversion, the remaining unreacted alcohol is highly enriched in one enantiomer, while the ester product is enriched in the other.
Lipases such as those from Candida antarctica (CALB, often immobilized as Novozym 435), Pseudomonas cepacia (PCL), and Candida rugosa (CRL) are commonly screened for this purpose. nih.govpolimi.it The choice of acyl donor (e.g., vinyl acetate) and solvent is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). nih.gov A recent study detailed the successful kinetic resolution of a structurally similar compound, racemic tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate, highlighting the potential of this method for producing the desired (S)-alcohol. nih.gov
Table 2: Lipase Screening for Kinetic Resolution of Racemic Alcohols This table illustrates the effectiveness of different lipases in the kinetic resolution of racemic alcohols, a common strategy for obtaining enantiopure compounds like (S)-1-(3,4-dichlorophenyl)propan-1-ol.
| Lipase Source | Substrate | Acyl Donor | Key Finding | Reference |
| Candida antarctica Lipase B (CALB) | rac-1-Phenylethanol | Vinyl Acetate | High conversion and enantioselectivity | nih.gov |
| Pseudomonas cepacia Lipase (PCL) | rac-Ivabradine alcohol precursor | Vinyl Acetate | Achieved 96:4 enantiomeric ratio of the (S)-alcohol | polimi.it |
| Candida rugosa Lipase (CRL) | rac-1,4-Dihydropyridines | - (Hydrolysis) | Effective for hydrolysis depending on substrate structure | nih.gov |
| Aspergillus terreus Lipase | rac-Ketoprofen vinyl ester | - (Hydrolysis) | High enantioselectivity (E-value of 129) | nih.gov |
Whole-cell biotransformation utilizes the enzymatic machinery of intact microorganisms, such as yeast or bacteria, to perform desired chemical reactions. This approach is cost-effective as it bypasses the need for enzyme purification and includes inherent cofactor regeneration systems. researchgate.net Various yeast strains, including Saccharomyces cerevisiae (baker's yeast), Yarrowia lipolytica, Pichia species, and Rhodotorula species, are known to possess ketoreductases that can reduce prochiral ketones to chiral alcohols with high enantioselectivity, typically following Prelog's rule to yield the (S)-enantiomer. researchgate.netmdpi.comresearchgate.net
The bioreduction of 3-chloropropiophenone, a close analogue of 3',4'-dichloropropiophenone, to (S)-3-chloro-1-phenylpropanol has been successfully achieved with high enantiomeric excess (99% ee) using immobilized Saccharomyces cerevisiae cells. researchgate.net This demonstrates the strong potential for applying similar yeast-based systems for the stereoselective production of this compound.
Table 3: Whole-Cell Bioreduction of Prochiral Ketones by Various Yeast Strains This table showcases the capability of different yeast strains to asymmetrically reduce ketones, a viable path to this compound.
| Yeast Strain | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Saccharomyces cerevisiae CGMCC 2266 | 3-Chloropropiophenone | (S)-3-Chloro-1-phenylpropanol | 80 | 99 (S) | researchgate.net |
| Yarrowia lipolytica KCh 71 | 4'-Hydroxychalcone | 4'-Hydroxydihydrochalcone | >99 | N/A | mdpi.com |
| Rhodotorula sp. AS2.2241 | Acetophenone | (S)-1-Phenylethanol | >99 | >97 (S) | researchgate.net |
| Saccharomyces uvarum P3 | 4-Methoxyacetophenone | (S)-1-(4-Methoxyphenyl)ethanol | N/A | 82 (S) | researchgate.net |
While wild-type enzymes can be effective, their performance on non-natural substrates like 3',4'-dichloropropiophenone may be suboptimal in terms of activity or stereoselectivity. Protein engineering techniques, including rational design and directed evolution, are employed to tailor biocatalysts for specific industrial applications. nih.gov
Rational design involves making specific changes to an enzyme's amino acid sequence based on knowledge of its three-dimensional structure and catalytic mechanism. For ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), mutations are often introduced in the substrate-binding pocket to accommodate bulky substituents, such as the dichlorophenyl group, and to enhance stereocontrol. nih.gov
Directed evolution, in contrast, mimics natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This approach does not require prior knowledge of the enzyme's structure and has been successfully used to engineer KREDs with significantly enhanced activity and stereoselectivity for the synthesis of pharmaceutical intermediates. nih.gov For instance, an engineered ketoreductase from Sporidiobolus salmonicolor was optimized through mutational scanning and computational analysis to produce a precursor for the drug ipatasertib (B1662790) with a 64-fold increase in catalytic rate and excellent diastereomeric excess. nih.gov Such engineered biocatalysts represent a highly promising avenue for the efficient and selective production of this compound.
Stereocontrol Mechanisms in the Chiral Synthesis of the Propan-1-ol Scaffold
The creation of the specific (S)-enantiomer of 1-(3,4-dichlorophenyl)propan-1-ol (B2757489) relies on stereocontrolled reactions that favor the formation of one stereoisomer over the other. The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 1-(3,4-dichlorophenyl)propan-1-one. Stereocontrol in this transformation is achieved by influencing the geometry of the reaction's transition state, which can be accomplished through several key mechanisms.
Catalyst-Controlled Synthesis: This is the most prevalent strategy, employing a chiral catalyst that creates a chiral environment around the substrate. For the reduction of ketones to secondary alcohols, transition metal catalysts with chiral ligands are widely used. Ruthenium-based catalysts, in particular, are known for their high efficiency and enantioselectivity in asymmetric transfer hydrogenation (ATH) reactions. google.com The catalyst, containing a chiral diamine ligand, delivers a hydride to one face of the carbonyl group preferentially, leading to the desired enantiomer. The choice of ligand and reaction conditions is critical for maximizing the enantiomeric excess (ee).
Another powerful catalytic method is the use of chiral oxazaborolidines, as pioneered in the Corey-Bakshi-Shibata (CBS) reduction. This method uses a stoichiometric borane reductant guided by a catalytic amount of a chiral oxazaborolidine derived from a chiral amino alcohol.
Biocatalysis: Enzymes, particularly dehydrogenases and reductases from microorganisms like yeast, offer a green and highly selective alternative for producing chiral alcohols. google.com Whole-cell biocatalysts, such as Candida zeylanoides, can perform asymmetric reductions of substituted acetophenones to the corresponding (S)- or (R)-alcohols with exceptional yields and enantiomeric excess, often exceeding 99% ee. google.com The enzyme's active site, which is inherently chiral, perfectly orients the ketone substrate for a highly stereoselective reduction. acs.org
Substrate and Reagent Control: While less common for this specific target, stereocontrol can also be influenced by existing chiral centers in the substrate (substrate control) or by using a chiral reagent in stoichiometric amounts (reagent control). For a prochiral ketone like 1-(3,4-dichlorophenyl)propan-1-one, which lacks a chiral center, catalyst control is the dominant strategy.
The following table illustrates typical results for the asymmetric reduction of aryl ketones, demonstrating the high levels of enantioselectivity achievable with modern catalytic systems.
Table 1: Illustrative Examples of Asymmetric Reduction of Aryl Ketones
| Ketone Substrate | Catalyst/Method | Yield (%) | Enantiomeric Excess (ee) (%) | Product Configuration | Reference |
|---|---|---|---|---|---|
| Acetophenone | (R,R)-Ru-TsDPEN | >95 | 99 | (S) | google.com |
| 4-Nitroacetophenone | Candida zeylanoides P1 | 89 | >99 | (S) | google.com |
| 1-(4-Chlorophenyl)ethanone | Iron Complex 6 / CAL-B | ~90 | >99 | (R)-acetate | nih.gov |
| 1-(2,6-Dichloro-3-fluorophenyl)ethanol | VOSO₄ / Novozym® 435 | >90 | >99 | (R)-acetate | nih.gov |
Purification and Enantiomeric Enrichment Techniques
Even highly selective asymmetric syntheses can produce a product that is not 100% enantiopure. Therefore, purification and enrichment techniques are essential to isolate the desired (S)-enantiomer to the high purity levels required for many applications.
Chromatographic Resolution Methods for Enantiopurity
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. wjpsonline.com The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. oakwoodchemical.com
High-Performance Liquid Chromatography (HPLC) is the most common platform for this type of separation. wjpsonline.com The choice of CSP is critical and is based on the functional groups present in the analyte. For chiral alcohols like 1-(3,4-dichlorophenyl)propan-1-ol, polysaccharide-based CSPs are often highly effective. oakwoodchemical.com These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, create chiral grooves and cavities where enantiomers can bind temporarily through a combination of hydrogen bonds, π-π stacking, and dipole-dipole interactions. oakwoodchemical.com The enantiomer that forms a more stable transient diastereomeric complex with the CSP is retained longer on the column. google.com
Method development involves optimizing the mobile phase (typically a mixture of an alkane like n-hexane and an alcohol modifier like isopropanol), flow rate, and temperature to achieve the best balance of separation (resolution) and analysis time. researchgate.net
Table 2: Illustrative Conditions for Chiral HPLC Separation of Aromatic Alcohols
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Result | Reference |
|---|---|---|---|---|---|
| (±)-Propranolol | Kromasil 5-Amycoat | n-Hexane/Isopropanol (86:14) + 0.1% DEA | - | Baseline Resolution | datapdf.com |
| (±)-Zolmitriptan | Chiralpak AD-H | n-Hexane/Isopropanol/Methanol/DEA (75:10:15:0.1) | - | Good Resolution | bldpharm.com |
| (±)-1-Phenyl-1-propanol | D-His-ZIF-8@SiO₂ | - | - | ee = 36.0% | google.com |
| (±)-4-Chromanol | ChiralCD-1 (3µm) | Reversed-Phase | - | Baseline Separation | researchgate.net |
Crystallization and Diastereomeric Salt Formation for Stereoisomer Separation
Classical chemical resolution via the formation of diastereomeric salts is a well-established and industrially scalable method for separating enantiomers. biosynth.combldpharm.com This technique is particularly suitable for racemates of acids, bases, or, as in this case, alcohols that can be derivatized to contain an acidic or basic handle.
The process involves the following steps:
Derivatization: The racemic alcohol, (±)-1-(3,4-dichlorophenyl)propan-1-ol, is first reacted with a dicarboxylic anhydride (B1165640), such as phthalic anhydride or succinic anhydride, to form a racemic mixture of half-esters. This introduces a carboxylic acid group into the molecule.
Salt Formation: The resulting racemic acid is then treated with an enantiomerically pure chiral base (the resolving agent), such as (R)-1-phenylethylamine, brucine, or an amino acid derivative like L-prolinamide. This acid-base reaction forms a mixture of two diastereomeric salts, for example, [(R)-acid·(R)-base] and [(S)-acid·(R)-base].
Separation: Diastereomers have different physical properties, most importantly, different solubilities in a given solvent. By carefully selecting a solvent or solvent mixture, one of the diastereomeric salts can be induced to crystallize preferentially while the other remains dissolved in the mother liquor. google.combiosynth.com
Liberation: After separating the crystallized salt by filtration, the chiral resolving agent is removed by treating the salt with a strong acid or base. This regenerates the enantiomerically enriched half-ester, which can then be hydrolyzed to yield the desired pure enantiomer of the alcohol, this compound.
The efficiency of the resolution depends heavily on the choice of the resolving agent and the crystallization solvent, which often requires extensive screening.
Table 3: Illustrative Examples of Diastereomeric Salt Resolution
| Racemic Compound | Resolving Agent | Solvent | Result | Reference |
|---|---|---|---|---|
| (±)-Mandelic Acid | (1R,2S)-(-)-Ephedrine | Ethanol | Isolation of (R)-(-)-Mandelate salt | |
| (±)-α-Phenylethylamine | (R,R)-(+)-Tartaric Acid | Methanol | Isolation of diastereomeric ammonium (B1175870) tartrate salt | |
| (±)-3-Chloromandelic Acid | threo-(1S,2S)-2-amino-1-p-nitrophenyl-1,3-propanediol | Various | Resolution efficiency of 94% | |
| Racemic Amines | Chiral Phosphoric Acids | Various | Effective resolution via salt formation |
Molecular Interactions and Mechanistic Studies of S 1 3,4 Dichlorophenyl Propan 1 Ol Non Clinical Biological Context
Ligand-Target Interactions at the Molecular Level
The interaction of a small molecule like (S)-1-(3,4-dichlorophenyl)propan-1-ol with biological macromolecules is dictated by its three-dimensional structure and the distribution of its physicochemical properties. These interactions are fundamental to eliciting a biological response.
Investigations into Enzyme Inhibition Mechanisms (e.g., Oxidoreductases, Hydrolases)
The secondary alcohol group in this compound makes it a potential substrate or inhibitor for enzymes within the oxidoreductase class, particularly alcohol dehydrogenases. These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. A novel secondary-alcohol-specific dehydrogenase has been purified from Pseudomonas sp., which notably oxidizes secondary alcohols but not primary ones. nih.gov This enzyme was shown to preferentially oxidize (-)-2-butanol, highlighting the stereospecificity inherent in such interactions. nih.gov
Furthermore, lipases, a type of hydrolase, are renowned for their ability to resolve racemic alcohols through stereoselective esterification or hydrolysis. mdpi.comencyclopedia.pub Studies on the hydrolysis of chiral alcohol esters by Pseudomonas cepacia lipase (B570770) revealed that the enzyme's catalytic efficiency (kcat) was related to the leaving ability of the alcoholate ion for the faster-reacting enantiomer. rsc.org The enzyme could perfectly distinguish between enantiomers, hydrolyzing only the (R)-form of a racemic acetate. rsc.org This suggests that the spatial arrangement of substituents around the chiral center is critical for the formation of the tetrahedral intermediate during catalysis. rsc.org While not direct inhibition, these interactions demonstrate that enzymes can recognize and selectively bind specific enantiomers of chiral alcohols, a prerequisite for any potential inhibitory activity.
Molecular docking studies on various compounds containing dichlorophenyl moieties have shown that this group can participate in critical binding interactions. For instance, docking studies of dichlorodiorgano[N-(2-pyridylmethylene)arylamine]tin(IV) complexes revealed that the ligands engage in hydrophobic and π-π interactions within the active sites of enzymes like ribonucleotide reductase and topoisomerase II. scholarsresearchlibrary.com This indicates that the dichlorophenyl group of this compound could similarly anchor the molecule within a hydrophobic pocket of an enzyme's active site.
Analysis of Receptor Binding Dynamics and Specificity
The dichlorophenyl group is a common feature in many biologically active compounds, suggesting it can contribute significantly to receptor binding affinity and specificity. The binding of a ligand to a receptor is a dynamic process influenced by factors like hydrophobicity, electrostatics, and shape complementarity.
Studies on dopamine (B1211576) receptor ligands have shown that dichlorophenyl groups are key components for achieving high affinity. A series of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides were found to have nanomolar binding affinities for the human D3 dopamine receptor. nih.gov Similarly, structure-activity relationship (SAR) studies of a potent PPARγ modulator, INT131, which contains a 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide structure, underscored the importance of the dichlorinated rings for activity. nih.govnih.gov
Stereospecificity in Biological Recognition and Activity of Related Chiral Alcohols
Biological systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, receptors and enzymes exhibit a high degree of stereospecificity, meaning they can differentiate between the enantiomers of a chiral molecule. masterorganicchemistry.com The "(S)" designation for 1-(3,4-dichlorophenyl)propan-1-ol (B2757489) is therefore critical, as its enantiomer, the (R)-form, would be expected to have different biological activity.
The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. encyclopedia.pub This differentiation arises because the three-dimensional arrangement of functional groups on one enantiomer may allow for optimal interaction with a biological target, while its mirror image cannot bind as effectively.
The mechanism of this recognition is based on creating multiple points of interaction. For a lipase to distinguish between enantiomers of a secondary alcohol, the substituents at the stereocenter are accommodated in pockets of different sizes (a medium-sized pocket and a large one). encyclopedia.pub The (R)-enantiomer might fit perfectly, allowing the catalytic reaction to proceed, while the (S)-enantiomer fits poorly, hindering the reaction. encyclopedia.pub A study on a secondary-alcohol-specific dehydrogenase found it preferentially oxidizes (-)-2-butanol over (+)-2-butanol, a clear demonstration of stereospecificity in enzyme action. nih.gov
Structure-Activity Relationship (SAR) Studies of Analogues and Derivatives
Structure-activity relationship (SAR) studies explore how modifying a molecule's chemical structure alters its biological activity, providing insights into the key features required for interaction with a target. drugdesign.orggardp.org
Impact of Aromatic Substitutions, Including Halogenation Patterns, on Molecular Activity
The 3,4-dichloro substitution on the phenyl ring is a critical pharmacophore feature. Halogen atoms, particularly chlorine, influence a molecule's lipophilicity, electronic character, and steric profile, all of which affect receptor binding and enzyme inhibition.
In a study of analogues of the antidiabetic compound INT131, which features 2,4-dichloro and 3,5-dichloro phenyl rings, substitutions on the benzene (B151609) rings were found to be critical for activity at the PPARγ receptor. nih.govnih.gov Specifically, substitutions at position 4 were associated with higher transcriptional activity, and substitutions at position 2 aided in tighter packing within the binding pocket. nih.gov Another study on dibenzo-p-dioxins found that binding affinity to the TCDD cytosolic receptor was linearly dependent on the lipophilicity (π) of the substituent. epa.gov
The position of the chlorine atoms is also crucial. The 3,4-dichloro pattern is distinct from other patterns like 2,4-dichloro or 2,6-dichloro, each conferring unique properties. For example, in a series of dopamine D1 receptor modulators, the 2,6-dichlorophenyl moiety was part of the potent compound LY3154207. acs.org Molecular docking studies frequently show that dichlorophenyl groups fit into hydrophobic pockets of target proteins, and can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity. nih.govnih.gov
Influence of Alkyl Chain Modifications and Functional Group Derivatizations
The propan-1-ol side chain is another key area for modification that can significantly impact biological activity. Changes in its length, branching, or the nature of the terminal functional group can alter potency, selectivity, and metabolic stability.
Studies on cannabimimetic indoles have shown that the length of an N-1 alkyl side chain is critical for binding to cannabinoid receptors. nih.gov High affinity required a chain length of at least three carbons, with optimal binding occurring with a five-carbon chain. nih.gov Extending the chain to seven carbons led to a dramatic decrease in binding affinity, demonstrating a clear optimal length for fitting within the receptor's binding pocket. nih.gov Similarly, studies on amphiphilic selenolanes showed that cytotoxicity and cellular uptake were dependent on alkyl chain length, with a biphasic response observed where activity increased up to a C12 chain and then decreased. nih.gov
Replacing the hydroxyl group of the propanol (B110389) with other functional groups, such as an amine to create (S)-1-(3,4-dichlorophenyl)propan-1-amine, would fundamentally change the molecule's properties. The amine group introduces a basic center that can be protonated at physiological pH, allowing for ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a target protein. Such salt bridges are often critical for anchoring ligands in receptor binding sites. nih.gov
Computational and Theoretical Insights into Molecular Mechanisms
Detailed computational studies are essential for elucidating the electronic structure, potential protein interactions, and conformational dynamics that underpin the biological activity of a molecule. However, such research focused specifically on this compound has not been published.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Analysis)
No specific studies employing Density Functional Theory (DFT) or Frontier Molecular Orbital (FMO) analysis for this compound could be identified. Such calculations would typically provide insights into the molecule's electronic properties, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity and its potential to engage in various types of chemical interactions. In the absence of dedicated research, no data on these parameters can be presented.
Molecular Docking and Molecular Dynamics Simulations for Interaction Prediction
There are no available molecular docking or molecular dynamics simulation studies that have investigated the interaction of this compound with specific biological targets in a non-clinical context. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics simulations provide a view of the dynamic evolution of a system, showing how the atoms of a molecule move and interact over time. Without such studies, it is not possible to present data on potential binding affinities, interaction modes, or the stability of any potential complexes with biomolecules.
Conformational Analysis and Stereoelectronic Effects on Biological Activity
A thorough conformational analysis of this compound, which would detail the relative energies of its different spatial arrangements (conformers) and the influence of its stereoelectronic properties on its shape and reactivity, has not been reported in the scientific literature. This type of analysis is fundamental to understanding how the three-dimensional structure of the molecule might influence its biological function. Without these studies, a data-driven discussion of its conformational preferences and their impact on activity cannot be provided.
Metabolic Transformations and Pathways of S 1 3,4 Dichlorophenyl Propan 1 Ol Non Human System Focus
Enzymatic Biotransformation Pathways
The enzymatic transformation of (S)-1-(3,4-dichlorophenyl)propan-1-ol is expected to proceed through well-documented metabolic routes involving initial modifications followed by conjugation to enhance water solubility and facilitate excretion.
Phase I reactions introduce or expose functional groups on the parent compound. nih.gov For this compound, the primary Phase I transformations would likely involve oxidation of the secondary alcohol group.
In various non-human model systems, secondary alcohols are known to undergo oxidation to their corresponding ketones. This reaction is often catalyzed by cytochrome P450 (CYP450) enzymes or alcohol dehydrogenases present in liver microsomes. For this compound, this would result in the formation of 1-(3,4-dichlorophenyl)propan-1-one. The antidepressant sertraline (B1200038), which shares a dichlorophenyl moiety, undergoes extensive metabolism, including oxidation. wikipedia.orgnih.gov While sertraline's primary metabolism is N-demethylation, subsequent hydroxylation and reduction reactions occur, highlighting the enzymatic capability to modify related structures. wikipedia.org
Further metabolism could involve hydroxylation of the aromatic ring, a common pathway for compounds containing a phenyl group. This would be mediated by CYP450 enzymes, potentially leading to the formation of various phenolic metabolites. The metabolism of o-dichlorobenzene in rats, for instance, results in the formation of dichlorophenyl methyl sulfones, indicating the diverse oxidative pathways available for dichlorinated aromatic compounds. nih.gov
The following table summarizes the potential Phase I metabolic reactions for this compound based on studies of structurally related compounds.
| Reaction Type | Substrate | Potential Metabolite | Enzyme Family (Hypothesized) |
| Oxidation | This compound | 1-(3,4-dichlorophenyl)propan-1-one | Cytochrome P450, Alcohol Dehydrogenase |
| Aromatic Hydroxylation | This compound | Hydroxylated dichlorophenylpropanol derivatives | Cytochrome P450 |
Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous hydrophilic molecules. nih.gov This process significantly increases the water solubility of the xenobiotic, facilitating its elimination.
The most common Phase II reaction for compounds with a hydroxyl group, such as this compound, is glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group. nih.gov In vitro studies using liver microsomes are a standard model for investigating glucuronidation. nih.gov It is highly probable that this compound would undergo direct glucuronidation at the secondary alcohol, forming a glucuronide conjugate. Sertraline and its metabolites also undergo glucuronide conjugation. wikipedia.orgnih.gov
Sulfation, another important Phase II pathway, could also occur. This reaction, catalyzed by sulfotransferases (SULTs), would involve the transfer of a sulfonate group to the hydroxyl moiety of the parent compound or its hydroxylated metabolites.
The table below outlines the expected Phase II conjugation reactions.
| Reaction Type | Substrate | Potential Conjugate | Enzyme Family (Hypothesized) |
| Glucuronidation | This compound | (S)-1-(3,4-dichlorophenyl)propyl-β-D-glucuronide | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | This compound | (S)-1-(3,4-dichlorophenyl)propyl sulfate | Sulfotransferases (SULTs) |
Stereoselectivity in Metabolic Processing of Chiral Alcohols
The metabolism of chiral drugs can be stereoselective, meaning that one enantiomer is metabolized at a different rate or via a different pathway than the other. slideshare.netresearchgate.net This is because the enzymes responsible for metabolism are themselves chiral and can exhibit preferential binding to one enantiomer.
Studies on the chiral β-blocker propranolol (B1214883) in rat liver microsomes have demonstrated significant stereoselectivity. For example, the (R)-enantiomer is preferentially hydroxylated at the 7-position, while the (S)-enantiomer is more readily hydroxylated at the 4- and 5-positions. nih.gov This regioselective substrate stereoselectivity indicates that the spatial arrangement of the molecule influences its interaction with the active site of metabolic enzymes, likely a cytochrome P450 isozyme. nih.gov
Given that this compound is a chiral alcohol, it is expected that its metabolism would also be stereoselective. The rate of oxidation to the corresponding ketone or the pattern of aromatic hydroxylation could differ significantly from its (R)-enantiomer. The fungicide propiconazole, a chiral compound, also shows stereoselective metabolism in rat liver microsomes, with certain isomers exhibiting slower metabolic rates. nih.gov This can lead to different pharmacokinetic profiles and biological effects for each enantiomer.
Identification of Metabolites through Advanced Analytical Techniques
The identification and quantification of metabolites are essential for understanding the biotransformation of a compound. A combination of chromatographic separation and spectroscopic detection is typically employed for this purpose.
High-performance liquid chromatography (HPLC) is a powerful technique for separating the parent compound from its metabolites in biological matrices. nih.govcdc.gov Coupling HPLC with mass spectrometry (MS) allows for the sensitive detection and structural elucidation of these metabolites. mdpi.comresearchgate.net Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to ionize the molecules for MS analysis. mdpi.com Triple quadrupole (QqQ) mass spectrometry is particularly useful for targeted and quantitative analysis of known metabolites. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, especially for volatile compounds or those that can be derivatized to increase their volatility. nih.govcdc.gov For dichlorinated compounds, GC with an electron capture detector (ECD) can provide high sensitivity. nih.govcdc.gov
Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information, which is crucial for definitively identifying the structure of novel metabolites and determining the exact position of conjugation or hydroxylation. mdpi.comresearchgate.net
The following table summarizes the analytical techniques applicable to the study of this compound metabolism.
| Analytical Technique | Application | Key Advantages |
| HPLC-MS/MS | Separation, identification, and quantification of metabolites | High sensitivity and selectivity, applicable to a wide range of polarities |
| GC-MS | Analysis of volatile or derivatized metabolites | Excellent chromatographic resolution, established libraries for identification |
| NMR Spectroscopy | Definitive structural elucidation of metabolites | Provides detailed structural information, including stereochemistry |
Analytical Characterization and Enantiopurity Assessment of S 1 3,4 Dichlorophenyl Propan 1 Ol
Chromatographic Methods for Quantitative and Qualitative Analysis
Chromatographic techniques are indispensable for separating (S)-1-(3,4-dichlorophenyl)propan-1-ol from its enantiomer, potential impurities, and complex matrices. These methods provide both qualitative identification and quantitative measurement.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of enantiomers. phenomenex.com To resolve the racemic mixture of 1-(3,4-dichlorophenyl)propan-1-ol (B2757489) and quantify the enantiomeric excess (e.e.) of the (S)-enantiomer, HPLC systems equipped with a Chiral Stationary Phase (CSP) are essential. sigmaaldrich.com The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase. sigmaaldrich.com
The selection of an appropriate CSP is an empirical process, often guided by the functional groups of the analyte. phenomenex.com For a chiral alcohol like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. Columns like Chiralcel® or Chiralpak® series are widely used for such separations. researchgate.net
A typical method development strategy involves screening various CSPs and mobile phase systems. sigmaaldrich.com Normal-phase (e.g., heptane/isopropanol) or polar organic (e.g., methanol/acetonitrile) modes are commonly employed. The addition of small amounts of additives can significantly influence the separation. hplc.eu Detection is typically achieved using a UV detector, set at a wavelength where the dichlorophenyl chromophore exhibits strong absorbance.
Table 1: Hypothetical HPLC Method for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |
| Dimensions | 250 mm x 4.6 mm I.D. |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm researchgate.net |
| Expected Elution | Baseline separation of (R)- and (S)-enantiomers |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds and Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. restek.com For a polar compound like 1-(3,4-dichlorophenyl)propan-1-ol, direct analysis can be challenging due to its relatively low volatility and potential for thermal degradation in the injector or column. nist.gov Therefore, derivatization is often employed to convert the hydroxyl group into a more volatile and thermally stable functional group, such as a trimethylsilyl (TMS) ether.
Once derivatized, the compound can be readily separated from other volatile impurities or potential metabolites on a capillary GC column, typically one with a non-polar or medium-polarity stationary phase. The mass spectrometer detector provides crucial structural information. The electron ionization (EI) mass spectrum will show a molecular ion peak (for the derivatized compound) and a series of fragment ions. The fragmentation pattern is highly specific and can be used for unambiguous identification by comparison with spectral libraries or through interpretation of fragmentation pathways. The characteristic isotopic signature of the two chlorine atoms (35Cl and 37Cl) provides an additional layer of confirmation for chlorine-containing fragments.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS) for Complex Mixture Analysis
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS) is an exceptionally sensitive and specific technique for analyzing compounds in complex matrices, such as biological fluids or environmental samples. nih.gov This method couples the separation power of HPLC with the precise mass measurement capabilities of a high-resolution mass spectrometer (e.g., Orbitrap or TOF). epa.gov
LC-HR-MS allows for the accurate mass determination of the protonated or deprotonated molecular ion of this compound to within a few parts per million (ppm). This high mass accuracy enables the confident determination of the elemental composition of the parent molecule and its metabolites, distinguishing it from other co-eluting compounds with the same nominal mass. nih.gov The distinct isotopic pattern resulting from the two chlorine atoms serves as a clear indicator for identifying the target compound and related chlorinated species within the complex sample. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are used to elucidate the molecular structure of a compound by probing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. docbrown.info The aromatic protons on the dichlorophenyl ring would appear as a complex multiplet or as distinct doublets and doublets of doublets in the downfield region (typically 7.0-7.5 ppm). The proton on the carbon bearing the hydroxyl group (the carbinol proton) would appear as a triplet. The adjacent methylene (CH₂) protons would present as a multiplet, and the terminal methyl (CH₃) protons would appear as a triplet in the upfield region. docbrown.info
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. docbrown.info For 1-(3,4-dichlorophenyl)propan-1-ol, nine distinct signals would be expected: six for the aromatic carbons, one for the carbinol carbon, one for the methylene carbon, and one for the methyl carbon. The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbon attached to the oxygen appearing further downfield. docbrown.info
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 0.9 | Triplet (t) | 3H | -CH₃ |
| ~ 1.7 | Multiplet (m) | 2H | -CH₂- |
| ~ 2.0 | Singlet (s) | 1H | -OH |
| ~ 4.6 | Triplet (t) | 1H | CH-OH |
Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 10 | -CH₃ |
| ~ 32 | -CH₂- |
| ~ 75 | CH-OH |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3500 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2970 - 2850 | C-H stretch | Aliphatic |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1260 - 1000 | C-O stretch | Alcohol |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. youtube.com The 3,4-dichlorophenyl group acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption maxima corresponding to π → π* electronic transitions within the benzene (B151609) ring. nih.govscience-softcon.de The presence of the chlorine substituents and the alkyl alcohol chain would cause a slight shift in the absorption wavelengths compared to unsubstituted benzene. One would expect to see a primary absorption band around 210-230 nm and a weaker, secondary band around 260-280 nm.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The analysis provides confirmation of the compound's identity through its molecular ion peak and offers structural insights via the fragmentation pattern.
The molecular formula for 1-(3,4-dichlorophenyl)propan-1-ol is C₉H₁₀Cl₂O, yielding a molecular weight of approximately 205.08 g/mol . bldpharm.combldpharm.comappchemical.comchemicalbook.com In mass spectrometry, the molecule is ionized to produce a molecular ion [M]⁺. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion is characteristic. Chlorine has two main isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a distinctive pattern for ions containing two chlorine atoms: an [M]⁺ peak, an [M+2]⁺ peak (from one ³⁷Cl), and an [M+4]⁺ peak (from two ³⁷Cl) with a relative intensity ratio of approximately 9:6:1.
The fragmentation of the molecular ion provides valuable structural information. For this compound, fragmentation pathways common to secondary alcohols are expected. A primary fragmentation mechanism is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the oxygen-bearing carbon.
Key expected fragmentation patterns include:
Loss of an ethyl radical (•CH₂CH₃): Alpha-cleavage can lead to the loss of the ethyl group, resulting in a prominent fragment ion [M - 29]⁺. This cation, [C₇H₅Cl₂O]⁺, at a mass-to-charge ratio (m/z) of 175, is stabilized by the dichlorophenyl ring.
Loss of the dichlorophenyl radical (•C₆H₃Cl₂): Cleavage of the bond between the chiral carbon and the aromatic ring results in the loss of the dichlorophenyl radical, leading to the [C₃H₇O]⁺ ion at m/z 59.
Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols, leading to an [M - 18]⁺ ion.
Fragments from the dichlorophenyl ring: Cleavage within the aromatic ring can produce characteristic ions corresponding to dichlorobenzene and related fragments.
The following interactive table summarizes the predicted key fragment ions for 1-(3,4-dichlorophenyl)propan-1-ol in a mass spectrum.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |
| 204/206/208 | [C₉H₁₀Cl₂O]⁺ | Molecular Ion [M]⁺ (Isotopic Cluster) |
| 175/177/179 | [C₇H₅Cl₂CHO]⁺ | Alpha-cleavage: Loss of •CH₂CH₃ |
| 145/147 | [C₆H₃Cl₂]⁺ | Cleavage of the C-C bond and loss of propanol (B110389) side chain |
| 59 | [CH(OH)CH₂CH₃]⁺ | Cleavage of the C-Aryl bond |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules like this compound. purechemistry.org This chiroptical method relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.orgspectroscopyeurope.com Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. spectroscopyeurope.comspark904.nl
The determination of the absolute configuration of this compound is achieved by comparing its experimentally measured CD spectrum with a theoretically predicted spectrum. mdpi.com The process typically involves these steps:
Experimental Measurement: A solution of the enantiomerically pure or enriched compound is analyzed using a CD spectrometer to obtain its experimental spectrum, which plots molar circular dichroism (Δε) versus wavelength.
Computational Modeling: Quantum chemical calculations, often using Density Functional Theory (DFT), are performed to predict the CD spectrum for one specific enantiomer (e.g., the S-configuration). spectroscopyeurope.com
Spectral Comparison: The experimental spectrum is compared to the calculated spectrum. If the signs of the Cotton effects (the characteristic peaks and troughs in the CD spectrum) in the experimental spectrum match those of the calculated spectrum for the S-configuration, then the absolute configuration of the sample is confirmed as S. spectroscopyeurope.com If the experimental spectrum is a mirror image of the calculated one, the compound has the R-configuration.
Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized infrared light, is another related technique that can provide unambiguous determination of absolute configuration, even for molecules lacking a UV-Vis chromophore. spectroscopyeurope.comspark904.nlbiotools.us
The table below illustrates hypothetical CD spectral data for the two enantiomers of 1-(3,4-dichlorophenyl)propan-1-ol, demonstrating the mirror-image relationship.
| Wavelength (nm) | (S)-Enantiomer Molar CD (Δε) | (R)-Enantiomer Molar CD (Δε) |
| 215 | +15.2 | -15.2 |
| 240 | -8.5 | +8.5 |
| 280 | +4.7 | -4.7 |
Advanced Analytical Method Validation and Implementation of Green Chemistry Principles
Advanced Analytical Method Validation
To ensure the accurate and reliable quantification of the enantiomeric purity of this compound, the analytical method used—typically a chiral High-Performance Liquid Chromatography (HPLC) method—must be rigorously validated. chromatographyonline.com Method validation demonstrates that the analytical procedure is suitable for its intended purpose. routledge.com The validation process assesses several key parameters according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH).
The primary validation parameters for a chiral purity method include:
Specificity: The ability of the method to unequivocally assess the target (S)-enantiomer in the presence of its counterpart, the (R)-enantiomer, and any other potential impurities.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the (R)-enantiomer spiked into the (S)-enantiomer.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of the undesired (R)-enantiomer that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of the undesired (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table summarizes typical validation parameters and acceptance criteria for a chiral HPLC method.
| Parameter | Description | Typical Acceptance Criterion |
| Specificity | Resolution between the enantiomer peaks | Baseline resolution (Rs > 1.5) |
| Linearity | Correlation coefficient of the calibration curve | R² ≥ 0.99 |
| Accuracy | Recovery of spiked impurity | 80% - 120% recovery |
| Precision | Relative Standard Deviation (RSD) | RSD ≤ 15% at the LOQ |
| LOQ | Signal-to-Noise ratio | S/N ≥ 10 |
| LOD | Signal-to-Noise ratio | S/N ≥ 3 |
Implementation of Green Chemistry Principles
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The principles of green analytical chemistry (GAC) are increasingly being applied to method development and validation to minimize the environmental impact of analytical work. researchgate.net
For the analysis of this compound, several green chemistry principles can be implemented:
Prevention of Waste: It is better to prevent waste than to treat it after it has been created. yale.eduacs.org This can be achieved by miniaturizing the analytical method, for example, by using Ultra-High-Performance Liquid Chromatography (UHPLC) or capillary electrophoresis, which use significantly less solvent.
Safer Solvents and Auxiliaries: The use of hazardous substances should be minimized or avoided. yale.edu In chiral HPLC, traditional normal-phase solvents like hexane can be replaced with greener alternatives such as ethanol, or by using supercritical fluid chromatography (SFC) with supercritical CO₂ as the primary mobile phase.
Design for Energy Efficiency: Analytical processes should be conducted at ambient temperature and pressure where possible to reduce energy consumption. yale.edu Modern analytical instruments are often designed for lower energy use.
Real-time Analysis for Pollution Prevention: Developing methods for real-time monitoring can prevent the generation of out-of-specification products, thus avoiding the waste associated with failed batches. sigmaaldrich.comacs.org
By incorporating these principles, the analytical characterization of this compound can be performed in a more sustainable and environmentally responsible manner.
Synthetic Utility and Role As a Chiral Building Block
Precursor in the Synthesis of Optically Active Fine Chemicals and Specialty Materials
The unique structural features of (S)-1-(3,4-dichlorophenyl)propan-1-ol make it an attractive starting material for the synthesis of a range of optically active fine chemicals. Fine chemicals are pure, single substances produced in limited quantities and are characterized by their complex molecular structures. The chiral nature of this compound is of paramount importance in this context, as the biological activity and physical properties of the final products are often dependent on a specific stereoisomer.
In the realm of specialty materials, chiral compounds are increasingly being explored for their unique optical and electronic properties. The dichlorophenyl moiety in this compound can be functionalized to introduce polymerizable groups or other functionalities, allowing for its incorporation into chiral polymers or liquid crystals. These materials can find applications in areas such as asymmetric catalysis, chiral chromatography, and advanced optical displays. The synthesis of planar chiral [2.2]paracyclophanes, for instance, highlights the growing interest in complex chiral scaffolds for functional materials, a field where building blocks like this compound could be of significant interest. chemrxiv.org
Intermediate in the Production of Chiral Drug Intermediates and Agrochemicals
The primary synthetic utility of this compound lies in its role as a key intermediate in the production of chiral drug candidates and agrochemicals. The 3,4-dichlorophenyl group is a common structural motif in many biologically active compounds.
A notable example of a drug class where this structural unit is relevant is the selective serotonin (B10506) reuptake inhibitors (SSRIs). For instance, the antidepressant sertraline (B1200038), chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, contains the 3,4-dichlorophenyl moiety. wjpsonline.com The synthesis of sertraline often involves the key intermediate 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertralone). datapdf.comresearchgate.net The stereoselective reduction of the ketone in sertralone is a critical step to establish the desired stereochemistry of the final drug. The synthesis and stereochemical control of compounds like this compound serve as important models for these types of transformations. The enantioselective reduction of the precursor ketone, 1-(3,4-dichlorophenyl)propan-1-one, can be achieved through various methods, including biocatalytic approaches, to yield the desired (S)-alcohol. rsc.orgdntb.gov.ua
In the agrochemical sector, many modern pesticides and herbicides are chiral molecules, with often only one enantiomer exhibiting the desired biological activity while the other may be inactive or even harmful. The use of enantiomerically pure intermediates like this compound is therefore crucial for the development of safer and more effective agrochemicals. For example, the herbicide Propanil is N-(3,4-dichlorophenyl)propanamide, indicating the relevance of the 3,4-dichlorophenylpropanoid scaffold in this field. nih.gov
Derivatization Strategies for the Creation of Novel Compound Libraries
The hydroxyl group and the aromatic ring of this compound offer multiple sites for derivatization, making it an excellent scaffold for the creation of novel compound libraries for drug discovery and other applications. Compound libraries are collections of diverse chemical compounds used in high-throughput screening to identify new lead compounds.
The hydroxyl group can be readily converted into a variety of other functional groups. Common derivatization reactions include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form chiral esters.
Etherification: Conversion into ethers by reaction with alkyl halides or under Williamson ether synthesis conditions.
Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one.
Substitution: Activation of the hydroxyl group (e.g., by conversion to a mesylate or tosylate) followed by nucleophilic substitution to introduce a wide range of functionalities.
The dichlorophenyl ring can also be modified through electrophilic aromatic substitution reactions, although the presence of the deactivating chloro groups makes these reactions more challenging. Nevertheless, further functionalization can lead to a greater diversity of structures.
The use of chiral derivatizing agents (CDAs) is another important strategy. wikipedia.org CDAs, such as Mosher's acid, can be reacted with the alcohol to form diastereomeric derivatives, which can be useful for analytical purposes, such as determining enantiomeric purity by NMR spectroscopy. mdpi.com This principle can be extended to create libraries of diastereomeric compounds for biological screening.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Esterification | Carboxylic acid, DCC, DMAP | Chiral Ester |
| Etherification | NaH, Alkyl halide | Chiral Ether |
| Oxidation | PCC, PDC, or Swern oxidation | Ketone |
| Mesylation | Methanesulfonyl chloride, Et3N | Mesylate |
| Tosylation | p-Toluenesulfonyl chloride, Pyridine | Tosylate |
Considerations for Industrial and Laboratory Scale-Up of Chiral Synthesis Processes
The transition from a laboratory-scale synthesis to an industrial-scale process presents several challenges, particularly for chiral compounds where maintaining enantiomeric purity is critical.
Key considerations for the scale-up of the synthesis of this compound include:
Choice of Asymmetric Synthesis Method: The most common route to this chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-dichlorophenyl)propan-1-one. pharmaffiliates.com
Catalytic Asymmetric Hydrogenation: This method often employs chiral metal catalysts (e.g., based on ruthenium, rhodium, or iridium) and hydrogen gas. The efficiency, cost, and toxicity of the catalyst are major considerations for industrial applications.
Biocatalysis: The use of enzymes (ketoreductases) or whole-cell systems for the reduction offers several advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and reduced environmental impact. rsc.orgdntb.gov.ua However, factors such as enzyme stability, cofactor regeneration, and downstream processing need to be optimized for large-scale production.
Process Optimization: Parameters such as solvent selection, reaction temperature, pressure, and catalyst loading must be carefully optimized to maximize yield, enantioselectivity, and space-time yield.
Purification: On a large scale, purification methods like column chromatography can be expensive and generate significant waste. Crystallization-based methods, if applicable, are often preferred for their efficiency and cost-effectiveness in isolating the desired enantiomerically pure product.
Safety and Environmental Impact: The use of hazardous reagents (e.g., flammable solvents, toxic metals) and the generation of waste are critical concerns in industrial processes. The principles of green chemistry are increasingly being applied to develop more sustainable manufacturing routes. nanobioletters.com
The development of continuous flow processes for asymmetric synthesis is a promising approach for the industrial production of chiral intermediates. nih.gov Continuous flow systems can offer better control over reaction parameters, improved safety, and higher productivity compared to traditional batch processes.
Table 2: Comparison of Synthesis Methods for this compound
| Method | Advantages | Disadvantages |
|---|---|---|
| Catalytic Asymmetric Hydrogenation | High turnover numbers, well-established technology | Expensive and potentially toxic metal catalysts, requires high pressure |
| Biocatalysis | High enantioselectivity, mild conditions, environmentally friendly | Enzyme stability, cofactor regeneration, potential for substrate/product inhibition |
Q & A
Q. What are the optimal conditions for synthesizing (S)-1-(3,4-dichlorophenyl)propan-1-ol with high enantiomeric excess?
Methodological Answer: Synthesis of the (S)-enantiomer requires chiral resolution techniques or asymmetric catalysis. Key parameters include:
- Catalyst selection : Chiral ligands (e.g., BINAP or Jacobsen catalysts) for asymmetric hydrogenation or kinetic resolution .
- Temperature control : Lower temperatures (0–25°C) to minimize racemization during nucleophilic substitution or reduction steps .
- Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) enhance stereochemical control in Grignard or organozinc reactions .
Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) or NMR with chiral shift reagents .
Q. How can the electronic effects of the 3,4-dichlorophenyl substituent influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: The electron-withdrawing Cl substituents activate the phenyl ring toward electrophilic aromatic substitution but deactivate the propanol chain toward nucleophilic attack. To assess reactivity:
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : <sup>1</sup>H NMR (δ 1.5–1.8 ppm for CH3, δ 4.7–5.1 ppm for OH) and <sup>13</sup>C NMR (δ 70–75 ppm for C-OH) to confirm hydroxyl and stereochemistry .
- IR : O-H stretch (~3300 cm<sup>−1</sup>) and C-Cl stretches (~550–650 cm<sup>−1</sup>) .
- Mass spectrometry : ESI-MS (expected [M+H]<sup>+</sup> at m/z 235.0) with isotopic Cl patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer: Contradictions may arise from differences in assay conditions or enantiomer purity. To address this:
- Standardize assays : Use isogenic cell lines (e.g., HEK293) and control for solvent effects (DMSO ≤0.1% v/v) .
- Re-evaluate stereochemistry : Compare (S)- and (R)-enantiomers in parallel assays (e.g., enzyme inhibition studies) to isolate stereospecific effects .
- Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to identify heterogeneity in published IC50 values .
Q. What strategies improve regioselectivity in derivatizing the propanol chain without altering the dichlorophenyl moiety?
Methodological Answer:
- Protecting groups : Use TBS or MOM ethers to shield the hydroxyl group during alkylation or acylation .
- Directed ortho-metalation : Employ LDA or TMPZnCl to functionalize the propanol chain at specific positions .
- Computational guidance : Use molecular docking (AutoDock Vina) to predict steric hindrance at reaction sites .
Q. How do solvent and temperature affect the compound’s stability during long-term storage?
Methodological Answer:
- Accelerated stability studies : Store samples in ethanol/water (70:30) at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Kinetic analysis : Apply the Arrhenius equation to extrapolate shelf-life at 25°C, assuming Ea ≈ 80 kJ/mol for hydrolysis .
- Light sensitivity : Use amber vials and UV-vis spectroscopy to quantify photodegradation products (λmax 270–300 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
